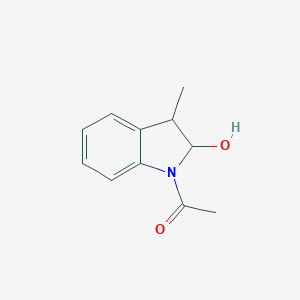
2-Indolinol, 1-acetyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an interesting subject for investigation.
Mecanismo De Acción
The mechanism of action of 2-Indolinol, 1-acetyl-3-methyl- is not fully understood. However, it is known to interact with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Indolinol, 1-acetyl-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Indolinol, 1-acetyl-3-methyl- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Indolinol, 1-acetyl-3-methyl-. One area of interest is its potential as a biosensor for detecting various biomolecules, such as glucose and cholesterol. It has also been investigated for its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it an interesting subject for investigation. Its potential applications in various fields, such as biosensor development and drug delivery, make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2-Indolinol, 1-acetyl-3-methyl- involves the reaction of 2-aminophenol and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-Indolinol, 1-acetyl-3-methyl- has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a biosensor and in the development of new drugs.
Propiedades
Número CAS |
13303-72-5 |
|---|---|
Nombre del producto |
2-Indolinol, 1-acetyl-3-methyl- |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
Clave InChI |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
SMILES canónico |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Sinónimos |
1-Acetyl-3-methylindolin-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



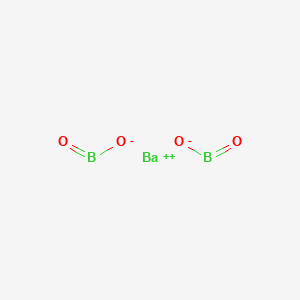
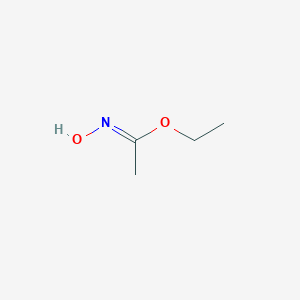
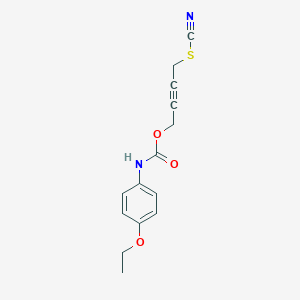
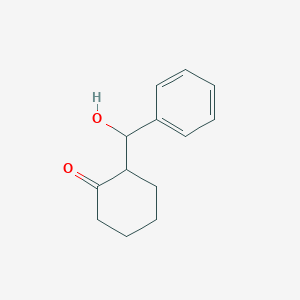
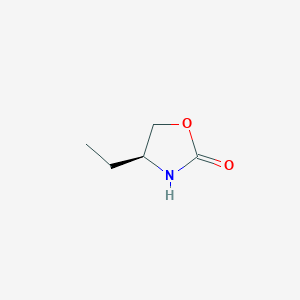

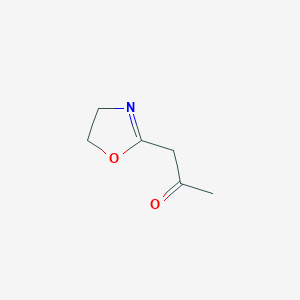
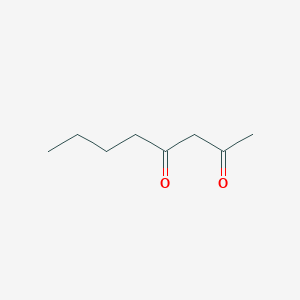
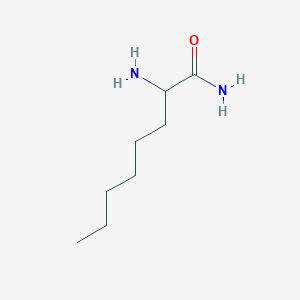

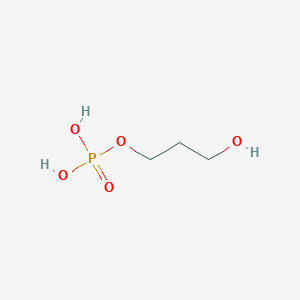
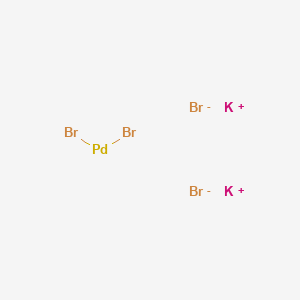
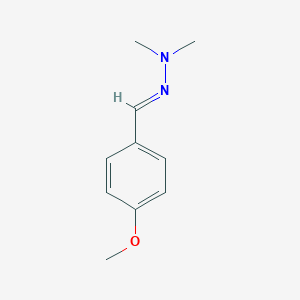
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)